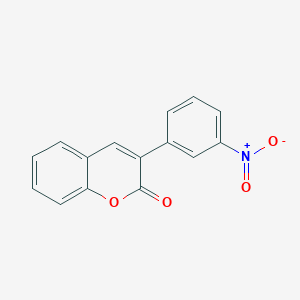

3-(3-Nitrophenyl)chromen-2-one

描述

3-(3-Nitrophenyl)chromen-2-one is a coumarin derivative characterized by a chromen-2-one (coumarin) core substituted with a 3-nitrophenyl group at the 3-position. The nitro group (-NO₂) at the meta position of the phenyl ring imparts strong electron-withdrawing effects, influencing the compound’s electronic properties, reactivity, and biological interactions. For instance, compounds like 3-nitro-2-oxo-2H-chromen-4-ylamino derivatives exhibit antimicrobial activity , and nitro-functionalized chalcones demonstrate hydrogen-bonding interactions in crystal structures .

属性

IUPAC Name |

3-(3-nitrophenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4/c17-15-13(9-11-4-1-2-7-14(11)20-15)10-5-3-6-12(8-10)16(18)19/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUGOMBRXHHIBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural and Electronic Features

The nitro group in 3-(3-Nitrophenyl)chromen-2-one distinguishes it from other coumarin derivatives. Key comparisons include:

Substitution Patterns

- 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one: Features an electron-donating amino (-NH₂) and methoxy (-OCH₃) group, enhancing solubility and antioxidant activity due to increased electron density .

- 3-Nitro-α-phenylcinnamic acid : Shares the 3-nitrophenyl motif but replaces the coumarin core with an α,β-unsaturated carboxylic acid, altering conjugation and reactivity .

Electronic Effects

- Nitro groups reduce electron density in the aromatic system, increasing electrophilicity and influencing binding to biological targets (e.g., enzymes or DNA) .

- Amino and methoxy groups in 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one enhance resonance stabilization, favoring radical scavenging in antioxidant assays .

Crystallographic and Spectroscopic Data

- 3-Nitrochalcones : Exhibit planar geometries with intramolecular C–H⋯O interactions, as shown in single-crystal X-ray studies .

- 3-(3-Nitrophenyl)acryloyl Derivatives: Display distinct FT-IR peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch), confirmed by DFT calculations .

- Nitro-Substituted Coumarins : ¹³C NMR signals for C=O and C=N groups appear at ~163 ppm and ~162 ppm, respectively, indicating strong conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。